2-(2-bromo-4-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-(2-bromo-4-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that combines a brominated phenoxy group with a nitro-substituted benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves a multi-step process:
Synthesis of 2-bromo-4-methylphenol: This can be achieved by bromination of 4-methylphenol using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of 2-(2-bromo-4-methylphenoxy)acetic acid: This step involves the reaction of 2-bromo-4-methylphenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Synthesis of 6-nitro-1,3-benzothiazole: This can be prepared by nitration of 1,3-benzothiazole using a mixture of concentrated nitric and sulfuric acids.
Coupling Reaction: The final step involves the coupling of 2-(2-bromo-4-methylphenoxy)acetic acid with 6-nitro-1,3-benzothiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the benzothiazole ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 2-(2-amino-4-methylphenoxy)-N-(6-amino-1,3-benzothiazol-2-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Due to the presence of the nitro and bromine groups, the compound may exhibit antimicrobial properties.
Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Drug Development: The compound’s structure suggests it could be a lead compound for developing new pharmaceuticals, particularly those targeting bacterial or fungal infections.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For instance, if used as an antimicrobial agent, it might disrupt bacterial cell walls or inhibit essential enzymes. The nitro group could be involved in redox cycling, generating reactive oxygen species that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromo-4-methylphenoxy)-N-(6-amino-1,3-benzothiazol-2-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
2-(2-chloro-4-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of both a bromine atom and a nitro group in 2-(2-bromo-4-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide makes it unique
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O4S/c1-9-2-5-13(11(17)6-9)24-8-15(21)19-16-18-12-4-3-10(20(22)23)7-14(12)25-16/h2-7H,8H2,1H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRBMWVVHVUHJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.